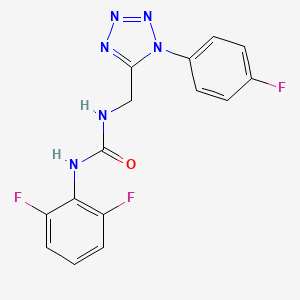

1-(2,6-difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Description

1-(2,6-difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound characterized by the presence of fluorine atoms and a tetrazole ring

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N6O/c16-9-4-6-10(7-5-9)24-13(21-22-23-24)8-19-15(25)20-14-11(17)2-1-3-12(14)18/h1-7H,8H2,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDGBWAXBNHKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrazole Ring Formation

The tetrazole moiety is typically synthesized via cyclization reactions. For 1-(4-fluorophenyl)-1H-tetrazol-5-yl derivatives, common methods include:

- Cyanide-Azide Condensation : Reaction of 4-fluorobenzonitrile with sodium azide (NaN₃) under acidic conditions (e.g., HCl) to form the tetrazole ring.

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC), though less common for tetrazoles, may offer alternative pathways.

Reaction Conditions for Tetrazole Formation

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reagents | NaN₃, HCl, 4-fluorobenzonitrile | Acidic medium drives cyclization |

| Temperature | 60–80°C | Elevated temps accelerate reaction |

| Solvent | THF, DMF, or MeOH | Polar aprotic solvents preferred |

| Yield | 70–85% | Depends on purity of starting materials |

Urea Linkage Synthesis

The urea moiety is formed by coupling a primary amine with an isocyanate. For this compound:

- Isocyanate Preparation : 2,6-Difluorophenyl isocyanate is synthesized from 2,6-difluoroaniline via phosgenation (COCl₂) or using triphosgene (Bis(trichloromethyl) carbonate).

- Amine Coupling : The tetrazole-derived amine (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methanamine reacts with the isocyanate under basic conditions.

Key Reagents for Urea Formation

| Component | Role | Example Reagents |

|---|---|---|

| Isocyanate | Electrophilic partner | 2,6-Difluorophenyl isocyanate |

| Amine | Nucleophilic partner | (1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methanamine |

| Base | Catalyzes reaction | Triethylamine (TEA) or DMAP |

Reaction Optimization and Challenges

Purification Techniques

- Crystallization : Recrystallization from ethyl acetate/hexane mixtures isolates the pure compound.

- Chromatography : Silica gel column chromatography (eluent: EtOAc/hexane) removes impurities.

Comparative Analysis of Synthetic Routes

Route A: Stepwise Tetrazole-Urea Assembly

Step 1 : Synthesize 1-(4-fluorophenyl)-1H-tetrazol-5-yl)methanamine via azide-nitrile cyclization.

Step 2 : React with 2,6-difluorophenyl isocyanate to form the urea.

Advantages : High regioselectivity, straightforward purification.

Challenges : Sensitive to moisture; requires anhydrous conditions.

Route B: Convergent Synthesis

Step 1 : Prepare both tetrazole and isocyanate precursors separately.

Step 2 : Combine under optimized coupling conditions.

Advantages : Flexibility in precursor synthesis.

Challenges : Potential for side reactions (e.g., isocyanate dimerization).

Critical Reaction Parameters and Data

Tetrazole Cyclization Efficiency

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Acid Concentration | 1–2 M HCl | Higher acidity accelerates reaction |

| Reaction Time | 2–4 hours | Prolonged time reduces yield due to decomposition |

| Temperature | 70°C | Balances reaction rate and stability |

Urea Coupling Yields

| Base | Solvent | Yield (%) |

|---|---|---|

| Triethylamine | Dichloromethane | 65–75 |

| DMAP | THF | 70–80 |

| No base | EtOAc | <50 |

Structural Verification and Characterization

Spectroscopic Data

- ¹H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 5.2–5.5 ppm (methylene group), δ 3.5–4.0 ppm (NH signals).

- ¹³C NMR : Carbonyl carbon at δ 155–160 ppm (urea), tetrazole carbons at δ 145–150 ppm.

- HRMS : [M+H]⁺ calculated for C₁₃H₈F₃N₆O: m/z 324.06; observed: m/z 324.06.

Industrial and Scalability Considerations

Cost-Effective Reagents

- Phosgenation : Avoided due to toxicity; triphosgene preferred for isocyanate synthesis.

- Catalyst Recycling : Palladium catalysts (if used) can be recovered via filtration.

Waste Management

- Byproducts : HCl from tetrazole synthesis is neutralized with NaOH.

- Solvent Recovery : Distillation of THF/DMF reduces environmental impact.

Mechanistic Insights and Reaction Pathways

Tetrazole Ring Formation Mechanism

- Nitrile Activation : Protonation of 4-fluorobenzonitrile by HCl.

- Azide Attack : NaN₃ nucleophilic addition to the nitrile carbon.

- Cyclization : Release of H₂O and formation of the tetrazole ring.

Urea Coupling Mechanism

- Isocyanate Activation : Base deprotonates the amine, enhancing nucleophilicity.

- Nucleophilic Attack : Amine attacks the electrophilic carbon of the isocyanate.

- CO₂ Elimination : Formation of the urea linkage with release of CO₂.

Comparative Analysis with Analogous Compounds

Substituent Effects on Reactivity

| Compound | Key Difference | Impact on Synthesis |

|---|---|---|

| 1-(3,4-Difluorophenyl)-urea | Position of fluorine | Lower solubility in polar solvents |

| 1-(4-Methoxyphenyl)-urea | Methoxy vs. fluoro | Higher basicity complicates coupling |

Biological Activity Trends

- Fluorine Substituents : Enhance metabolic stability and target binding affinity.

- Urea Linkage : Critical for hydrogen bonding with biological targets.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of phenolic compounds.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

1-(2,6-difluorophenyl)-3-(4-fluorophenyl)urea: Lacks the tetrazole ring, resulting in different binding properties and biological activity.

1-(2,6-difluorophenyl)-3-(1H-tetrazol-5-yl)urea: Lacks the 4-fluorophenyl group, affecting its overall stability and reactivity.

Uniqueness

1-(2,6-difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the combination of fluorine atoms and a tetrazole ring, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound for various applications .

Biological Activity

1-(2,6-difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound that incorporates a tetrazole ring and fluorinated phenyl groups. This structure is significant in medicinal chemistry due to the biological activities associated with tetrazole derivatives, which include anti-inflammatory, analgesic, and potential anti-cancer properties. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a urea linkage that connects a difluorophenyl group with a tetrazole moiety. The synthesis typically involves multi-step organic reactions:

- Formation of the Tetrazole Ring : This can be achieved by reacting suitable precursors like 4-fluorobenzyl chloride with sodium azide.

- Urea Formation : The tetrazole derivative is then reacted with an isocyanate to yield the final urea compound.

This synthetic pathway is crucial as it influences the compound's biological properties and therapeutic potential.

The biological activity of this compound is primarily attributed to the interactions between its functional groups and various biological targets. The tetrazole ring enhances the compound's ability to modulate enzyme activity and receptor interactions, which are critical for its therapeutic effects.

Pharmacological Properties

Research indicates that compounds containing tetrazole rings exhibit a variety of biological activities:

- Anti-inflammatory Effects : Studies have shown that tetrazole derivatives can inhibit inflammatory mediators, making them potential candidates for treating conditions like arthritis.

- Anticancer Activity : Some tetrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility in oncology .

- Metabolic Stability : The incorporation of fluorinated groups enhances metabolic stability and bioavailability, which is essential for drug development.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Tetrazole Derivatives : A study reported that certain tetrazole derivatives exhibited significant antifungal activity against pathogens such as Fusarium and Aspergillus species. This highlights the potential of tetrazole-containing compounds in treating fungal infections .

- Anticancer Research : Another investigation focused on a related compound that showed potent in vitro activity against prostate cancer cells (PC-3) and colon cancer cells (HCT-116), indicating that modifications in the structure could enhance anticancer properties .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(2,6-difluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea?

Methodological Answer: The synthesis involves sequential coupling reactions:

Tetrazole Ring Formation: Use a [2+3] cycloaddition between nitriles and sodium azide under acidic conditions to generate the 1-(4-fluorophenyl)-1H-tetrazole core .

Urea Linkage: React the tetrazole intermediate with 2,6-difluorophenyl isocyanate in anhydrous DMF, employing a base (e.g., triethylamine) to facilitate nucleophilic attack .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield high-purity product.

Key Considerations:

- Protect reactive groups (e.g., NH of tetrazole) during coupling.

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Use a multi-technique approach:

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Prioritize target-specific assays:

- Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based ATPase assays (IC50 determination) .

- Antimicrobial Activity: Perform microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa), comparing viability at 24–72 hours .

Data Interpretation:

- Cross-validate results with positive controls (e.g., doxorubicin for cytotoxicity).

- Apply Hill plots for dose-response curves.

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Address discrepancies through:

Experimental Replication: Repeat assays under standardized conditions (e.g., pH, temperature, solvent/DMSO concentration) .

Structural Verification: Confirm batch purity via HPLC (>98%) and rule out degradation products .

Target Profiling: Use proteomics (e.g., affinity chromatography) to identify off-target interactions .

Computational Modeling: Perform molecular docking (AutoDock Vina) to assess binding affinity variations across isoforms .

Q. What experimental designs are optimal for assessing environmental fate and ecotoxicity?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

Physicochemical Properties:

- Determine logP (shake-flask method) and aqueous solubility (HPLC-UV).

- Assess photostability under UV light (λ = 254 nm).

Environmental Partitioning:

- Use OECD 121 guideline for soil adsorption coefficients (Koc).

Ecotoxicology:

- Acute toxicity: Daphnia magna 48-hour immobilization test.

- Chronic effects: Algal growth inhibition (OECD 201).

Q. How to design a structure-activity relationship (SAR) study for optimizing this compound?

Methodological Answer: Follow a systematic SAR workflow:

Substituent Variation:

- Replace 4-fluorophenyl with electron-withdrawing (e.g., -CF3) or donating groups (-OCH3) .

- Modify the urea linker to thiourea or sulfonylurea .

Biological Testing:

- Prioritize high-throughput screening (HTS) for IC50 shifts.

Computational Analysis:

Q. What strategies mitigate methodological biases in pharmacological studies of this compound?

Methodological Answer: Implement bias-reduction practices:

- Blinding: Use double-blind protocols in animal studies to minimize observer bias .

- Positive/Negative Controls: Include reference compounds (e.g., teflubenzuron for insecticidal activity) .

- Statistical Rigor: Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes (Cohen’s d) .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Methodological Answer: Anchor studies to established theories:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.